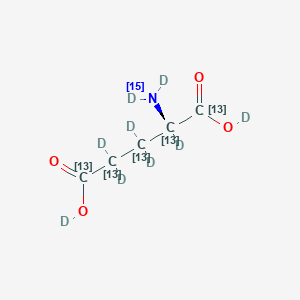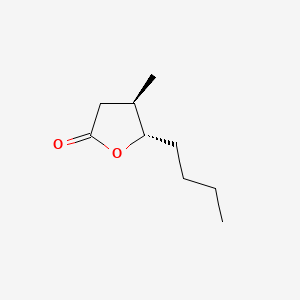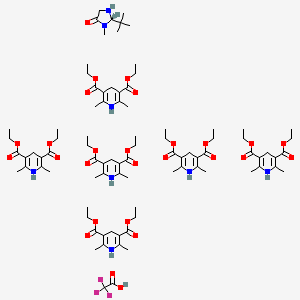
Calcium 2-hydroxy-4-(methylthio)butano
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-hydroxy-4-(methylthio)butanoate is an endogenous metabolite with the chemical formula C10H18CaO6S2 and a molecular weight of 338.45 g/mol . It is a calcium salt of 2-hydroxy-4-(methylthio)butanoic acid, which is a derivative of methionine, an essential amino acid. This compound is known for its role in various biological processes and is used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-hydroxy-4-(methylthio)butanoate can be synthesized by neutralizing liquid 2-hydroxy-4-(methylthio)butanoic acid with calcium hydroxide or calcium oxide . The reaction typically involves mixing the acid with the base in an aqueous solution, followed by drying, pulverizing, and sieving to obtain the final product .
Industrial Production Methods
In industrial settings, the production of calcium 2-hydroxy-4-(methylthio)butanoate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Calcium 2-hydroxy-4-(methylthio)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: It is used as a feed additive in animal nutrition to enhance growth and improve overall health.
Mechanism of Action
The mechanism of action of calcium 2-hydroxy-4-(methylthio)butanoate involves its conversion to methionine in the body. This conversion is facilitated by enzymes that catalyze the hydroxylation and methylation of the compound. The resulting methionine is then incorporated into proteins and other biomolecules, playing a crucial role in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methionine: An essential amino acid that serves as a precursor to calcium 2-hydroxy-4-(methylthio)butanoate.
2-Hydroxy-4-(methylthio)butanoic acid: The parent compound from which calcium 2-hydroxy-4-(methylthio)butanoate is derived.
Uniqueness
Calcium 2-hydroxy-4-(methylthio)butanoate is unique due to its calcium salt form, which enhances its stability and bioavailability compared to its parent compound. This makes it a valuable additive in animal nutrition and a useful reagent in various scientific applications .
Properties
Molecular Formula |
C10H18CaO6S2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
calcium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
ABRVDWASZFDIEH-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)



![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)




![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

